molecular formula C6H4F2O3S B2738627 3-(Difluoromethoxy)thiophene-2-carboxylic acid CAS No. 202400-94-0

3-(Difluoromethoxy)thiophene-2-carboxylic acid

Cat. No. B2738627
CAS RN: 202400-94-0
M. Wt: 194.15
InChI Key: ACQJRBMWSRPAPD-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)thiophene-2-carboxylic acid is a chemical compound . It is related to thiophene-based analogs, which have been studied by a growing number of scientists as a potential class of biologically active compounds .


Molecular Structure Analysis

The molecular formula of 3-(Difluoromethoxy)thiophene-2-carboxylic acid is C6H4F2O3S . Its molecular weight is 194.16 .


Physical And Chemical Properties Analysis

3-(Difluoromethoxy)thiophene-2-carboxylic acid is a powder with a melting point of 98-100°C .

Scientific Research Applications

Palladium-Catalyzed Perarylation

Palladium-catalyzed perarylation processes involving thiophene- and furancarboxylic acids, including 3-thiophene-2-carboxylic acid derivatives, result in tetraarylated products through C-H bond cleavage and decarboxylation. These reactions highlight the chemical versatility of thiophene derivatives in synthesizing complex aromatic compounds (Nakano et al., 2008).

Deoxyfluorination and Amidation

The deoxyfluorination of carboxylic acids, including those related to 3-thiophene-2-carboxylic acid, can be efficiently achieved using CpFluor, a bench-stable fluorination reagent. This method facilitates the synthesis of acyl fluorides and amides, demonstrating the utility of fluorinated thiophene derivatives in medicinal chemistry and organic synthesis (Wang et al., 2021).

Metal-Organic Frameworks (MOFs) for Sensing and Pesticide Removal

Thiophene-based MOFs, constructed using thiophene-functionalized dicarboxylic acids, exhibit selective and sensitive luminescent sensing for environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde. These materials demonstrate the potential of thiophene derivatives in environmental monitoring and remediation (Zhao et al., 2017).

Electrochemical DNA Sensors

Polythiophene derivatives, synthesized from thiophene acetic acids including modifications of 3-thiophene-2-carboxylic acid, have been used in electrochemical DNA sensors. The protection of carboxyl groups in these thiophene derivatives enables the formation of electro-active polymer films, showcasing their applicability in biosensing technologies (Kang et al., 2004).

Ruthenium-Catalyzed Oxidative Vinylation

Thiophene-2-carboxylic acids undergo ruthenium-catalyzed oxidative vinylation, producing 3-vinylated products. This reaction demonstrates the potential of thiophene derivatives in creating vinylated compounds, which are valuable in various organic synthesis and pharmaceutical applications (Ueyama et al., 2011).

Safety and Hazards

The safety information for 3-(Difluoromethoxy)thiophene-2-carboxylic acid indicates that it may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust, mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-(difluoromethoxy)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3S/c7-6(8)11-3-1-2-12-4(3)5(9)10/h1-2,6H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJRBMWSRPAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)thiophene-2-carboxylic acid

CAS RN

202400-94-0
Record name 3-(difluoromethoxy)thiophene-2-carboxylic acid
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